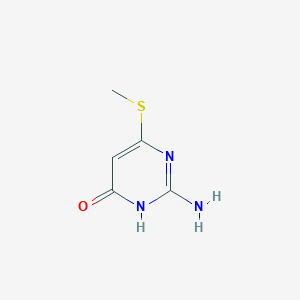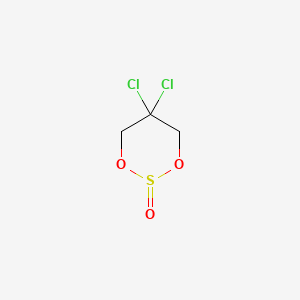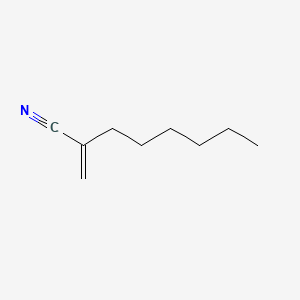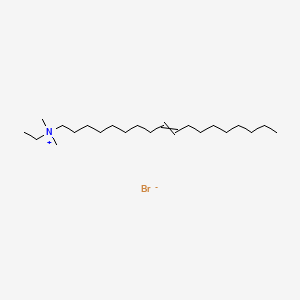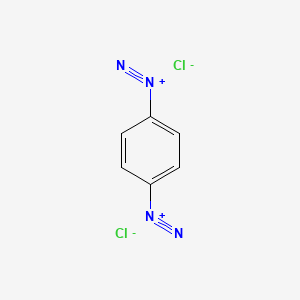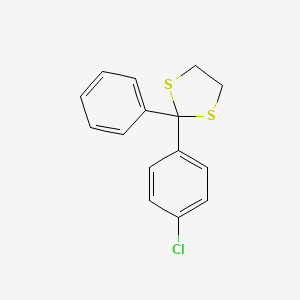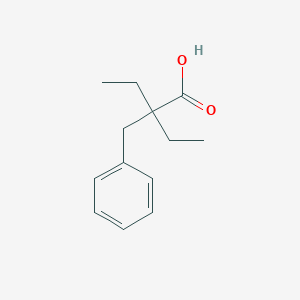![molecular formula C19H19NO5 B14726356 1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate CAS No. 5327-49-1](/img/structure/B14726356.png)
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate is an organic compound with the molecular formula C19H19NO5 It is characterized by the presence of benzoyloxy and amino groups attached to a propan-2-yl benzoate backbone
Preparation Methods
The synthesis of 1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(benzoyloxy)ethylamine and 1-oxopropan-2-yl benzoate.
Reaction Conditions: The reaction between 2-(benzoyloxy)ethylamine and 1-oxopropan-2-yl benzoate is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: In medicinal chemistry, the compound is evaluated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(benzoyloxy)ethyl benzoate and 1-oxopropan-2-yl benzoate share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both benzoyloxy and amino groups in this compound imparts unique chemical properties, making it a versatile compound for various applications.
Properties
CAS No. |
5327-49-1 |
|---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(2-benzoyloxypropanoylamino)ethyl benzoate |
InChI |
InChI=1S/C19H19NO5/c1-14(25-19(23)16-10-6-3-7-11-16)17(21)20-12-13-24-18(22)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,21) |
InChI Key |
GEZZPMXOKXCUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCOC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



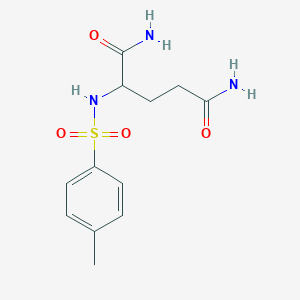

![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
